molecular formula C10H9NS B3145839 8-(Methylthio)quinoline CAS No. 5825-25-2

8-(Methylthio)quinoline

Cat. No.: B3145839
CAS No.: 5825-25-2
M. Wt: 175.25 g/mol
InChI Key: MDHLUPGPSGUEAV-UHFFFAOYSA-N
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Description

8-(Methylthio)quinoline is a chemical compound that falls under the category of quinolines . Quinolines are a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a topic of interest in both academia and industry . Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . For instance, a novel heterogeneous Ru−S catalyst has been used in the hydrogenation of quinolines, including 2-methyl-8-(methylthio)-quinoline .

Scientific Research Applications

Spectroscopic Characterization and Computational Calculations

8-(Methylthio)quinoline derivatives have been characterized spectroscopically and through computational calculations. One study focused on the characterization of a new quinoline derivative using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-vis). The study also conducted detailed computational analyses including geometry optimization, natural bond orbital analysis, and electronic absorption spectrum analysis (Diwaker et al., 2015).

Antimicrobial and Pesticide Activities

The antimicrobial and pesticide activities of this compound derivatives have been explored. A study synthesized and analyzed the structures of several transition metal complexes with this compound ligands, investigating their antibacterial, antifungal, and pesticide activities (Jingan Zhang et al., 2011).

Synthesis and Optical Properties

The synthesis of novel this compound derivatives and their optical properties, such as nonlinear optical (NLO) properties, have been studied. This research involved the synthesis of arylated quinolines and their characterization using various analytical techniques. The study also delved into density functional theory (DFT) calculations to explore their optimized geometry, electronic structure, and NLO properties (M. Khalid et al., 2019).

Antiosteoclastogenic Effects

Certain indeno[1,2-c]quinolines, a related class of compounds, have been synthesized and evaluated for antiosteoclastogenic activities. This research involved studying compounds that inhibit receptor activator of NF-κB ligand (RANKL)-induced osteoclast formation, providing insights into potential therapeutic applications (C. Tseng et al., 2011).

Copper(I) Complexes Formation

The formation of copper(I) complexes with this compound-based ligands has been studied. This research included characterizing the complexes through elemental analyses, infrared spectroscopy, and X-ray crystallography, revealing various structural conformations (Rui‐Feng Song et al., 2005).

Targeting Amyloid β in Alzheimer's Disease

This compound derivatives have been investigated for their potential in targeting amyloid β (Aβ) in Alzheimer's disease (AD). A study conducted an exploratory molecular imaging study to assess the impact of a novel 8-OH quinoline on Aβ in AD (V. Villemagne et al., 2017).

Synthesis and Structural Analysis

The synthesis of this compound derivatives and their structural analysis have been a focus of several studies. One such research includes the synthesis and analysis of 2-(methylthio)quinolines, exploring their potential for further chemical modifications (K. Panda et al., 2004).

Reactivity and Coordination Studies

The reactivity and coordination properties of this compound derivatives in forming complexes with various metals have been examined. One study focused on the synthesis and hydrolysis of 8-(dimesitylboryl)quinoline and its coordination with Cu(I), Ag(I), and Pd(II) (J. Son et al., 2010).

Properties

IUPAC Name

8-methylsulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHLUPGPSGUEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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